molecular formula C22H21NO2 B5646475 3-(3,3-diethyl-3,4-dihydroisoquinolin-1-yl)-2H-chromen-2-one

3-(3,3-diethyl-3,4-dihydroisoquinolin-1-yl)-2H-chromen-2-one

Cat. No.: B5646475
M. Wt: 331.4 g/mol
InChI Key: IOVLVQPJOGBYPC-UHFFFAOYSA-N
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Description

3-(3,3-diethyl-3,4-dihydroisoquinolin-1-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is fused with a dihydroisoquinoline moiety. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-diethyl-3,4-dihydroisoquinolin-1-yl)-2H-chromen-2-one typically involves a multi-step process. One common method is the Ritter reaction, which involves the reaction of a carbinol with nitriles in the presence of an acid catalyst. For instance, the reaction of 1-phenyl-2-ethylbutanol-2 with 2-cyanoacetamides in toluene, sulfuric acid, and glacial acetic acid at temperatures ranging from 60 to 70°C can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography and crystallization can further refine the product.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-diethyl-3,4-dihydroisoquinolin-1-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the chromen-2-one or dihydroisoquinoline moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(3,3-diethyl-3,4-dihydroisoquinolin-1-yl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: The compound’s potential therapeutic effects are investigated for the treatment of various diseases, such as cancer, cardiovascular diseases, and neurological disorders.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,3-diethyl-3,4-dihydroisoquinolin-1-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory or antioxidant effects. Additionally, the compound may interact with cellular signaling pathways, influencing cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-2H-chromen-2-one
  • 3-(3,3-diethyl-3,4-dihydroisoquinolin-1-yl)carboxylic acid amide hydrochloride
  • 4-[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)sulfanyl]aniline

Uniqueness

3-(3,3-diethyl-3,4-dihydroisoquinolin-1-yl)-2H-chromen-2-one stands out due to its specific diethyl substitution on the dihydroisoquinoline moiety. This substitution can significantly influence the compound’s chemical reactivity and biological activity compared to its dimethyl-substituted analogs. Additionally, the presence of the chromen-2-one core structure imparts unique properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-(3,3-diethyl-4H-isoquinolin-1-yl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-3-22(4-2)14-16-10-5-7-11-17(16)20(23-22)18-13-15-9-6-8-12-19(15)25-21(18)24/h5-13H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVLVQPJOGBYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4OC3=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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